![molecular formula C23H15BrF4N2S B2871473 5-(4-bromophenyl)-2-((4-fluorobenzyl)thio)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole CAS No. 1226449-70-2](/img/structure/B2871473.png)
5-(4-bromophenyl)-2-((4-fluorobenzyl)thio)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole
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Description
5-(4-bromophenyl)-2-((4-fluorobenzyl)thio)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole is a useful research compound. Its molecular formula is C23H15BrF4N2S and its molecular weight is 507.34. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
Synthesis and Antimicrobial Activities : Research on benzimidazole derivatives, which share structural similarities with the specified compound, has shown that these molecules can be synthesized to exhibit antimicrobial and antioxidant activities. The incorporation of bromobenzyl and fluorobenzyl groups, as seen in related compounds, has resulted in effective antimicrobial properties against both Gram-positive and Gram-negative bacteria, highlighting the potential utility of the specified compound in developing new antimicrobial agents (Menteşe, Ülker, & Kahveci, 2015).
Antioxidant Properties : The same study by Menteşe et al. (2015) also identified significant antioxidant activities within similar benzimidazole derivatives, indicating potential applications of the specified compound in oxidative stress-related conditions.
Crystal Structure and Quantum Chemical Analysis : Studies focusing on the crystal structure and quantum chemical analysis of related compounds have provided detailed insights into their molecular conformation, intermolecular interactions, and the nature of their chemical bonds. This information is crucial for understanding how structural variations in similar compounds can influence their biological activity and stability, offering a foundation for tailoring the specified compound for specific scientific applications (Sowmya, Anil Kumar, Kumar, & Karki, 2020).
Synthesis and Characterization of Derivatives : The synthesis and characterization of novel derivatives containing bromobenzyl and fluorobenzyl groups have been extensively studied. These investigations not only shed light on the synthetic routes and structural elucidation of such compounds but also hint at their potential applications in medicinal chemistry, given their structural framework and functional group modifications (Banu, Vasundhara, Lamani, Khazi, & Begum, 2013).
properties
IUPAC Name |
5-(4-bromophenyl)-2-[(4-fluorophenyl)methylsulfanyl]-1-[3-(trifluoromethyl)phenyl]imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15BrF4N2S/c24-18-8-6-16(7-9-18)21-13-29-22(31-14-15-4-10-19(25)11-5-15)30(21)20-3-1-2-17(12-20)23(26,27)28/h1-13H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIHQRKGDWZSQCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=CN=C2SCC3=CC=C(C=C3)F)C4=CC=C(C=C4)Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BrF4N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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